5-Acetyl-1-benzyl-4-phenyl-3,4-dihydro-1,5-benzodiazepin-2-one
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Overview
Description
5-Acetyl-1-benzyl-4-phenyl-3,4-dihydro-1,5-benzodiazepin-2-one, commonly known as Ro 5-4864, is a synthetic compound that belongs to the benzodiazepine family. It was first synthesized in 1977 by Roche Pharmaceuticals and has since been used in various scientific research applications.
Mechanism Of Action
Ro 5-4864 binds selectively to the PBR and modulates its activity. The exact mechanism of action is not fully understood, but it is believed to involve the regulation of mitochondrial function, calcium homeostasis, and reactive oxygen species (ROS) production. Ro 5-4864 has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic properties, which may contribute to its therapeutic potential.
Biochemical And Physiological Effects
Ro 5-4864 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to reduce neuroinflammation and oxidative stress, protect against neurodegeneration, and inhibit cancer cell proliferation. Ro 5-4864 has also been shown to enhance steroidogenesis and immune function. However, the exact physiological effects of Ro 5-4864 are still under investigation.
Advantages And Limitations For Lab Experiments
Ro 5-4864 has several advantages for lab experiments. It is a selective ligand for the PBR, which allows for specific targeting of this receptor. It is also relatively stable and can be synthesized in large quantities. However, Ro 5-4864 has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has low bioavailability and can be rapidly metabolized in vivo, which may limit its therapeutic potential.
Future Directions
For Ro 5-4864 include further investigation as a therapeutic agent and as a tool to study the PBR.
Synthesis Methods
Ro 5-4864 can be synthesized by reacting benzyl chloride with 4-phenyl-3,4-dihydro-1,5-benzodiazepin-2-one in the presence of a base such as potassium carbonate. The resulting product is then acetylated using acetic anhydride to obtain Ro 5-4864. The synthesis method is relatively simple and has been optimized for large-scale production.
Scientific Research Applications
Ro 5-4864 has been used in various scientific research applications, including studies on the GABA-A receptor system, which is the target of benzodiazepines. It has been found to bind selectively to the peripheral benzodiazepine receptor (PBR), which is located in the outer mitochondrial membrane and is involved in various cellular processes such as steroidogenesis, apoptosis, and immune function. Ro 5-4864 has also been used in studies on neuroinflammation, neurodegeneration, and cancer.
properties
CAS RN |
105931-88-2 |
---|---|
Product Name |
5-Acetyl-1-benzyl-4-phenyl-3,4-dihydro-1,5-benzodiazepin-2-one |
Molecular Formula |
C24H22N2O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-acetyl-1-benzyl-4-phenyl-3,4-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C24H22N2O2/c1-18(27)26-22-15-9-8-14-21(22)25(17-19-10-4-2-5-11-19)24(28)16-23(26)20-12-6-3-7-13-20/h2-15,23H,16-17H2,1H3 |
InChI Key |
ZNNXJHMWQNPUBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=O)N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)N1C(CC(=O)N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
1,3,4,5-Tetrahydro-5-acetyl-4-phenyl-1-(phenylmethyl)-2H-1,5-benzodiaz epin-2-one |
Origin of Product |
United States |
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